![molecular formula C10H16O B14643477 4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 52556-90-8](/img/structure/B14643477.png)
4,4-Dimethylbicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylbicyclo[321]octan-2-one is a bicyclic ketone compound with a unique structure that includes two methyl groups attached to the fourth carbon of the bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction provides the desired compound in one chemical operation . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high yields and interesting stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethylbicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylbicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in the synthesis of more complex compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar structure but lacks the ketone group.
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional ketone groups at different positions
Uniqueness
4,4-Dimethylbicyclo[3.2.1]octan-2-one is unique due to the presence of the ketone group at the second carbon and the two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
52556-90-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4,4-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CUHBLBRSGYCTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2CCC1C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)


![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
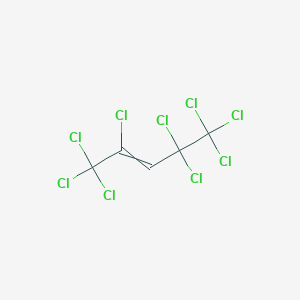


![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
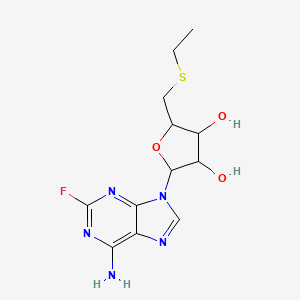
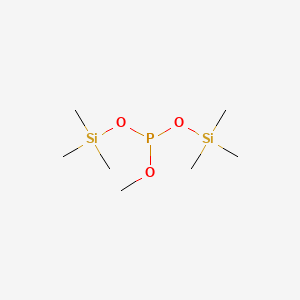
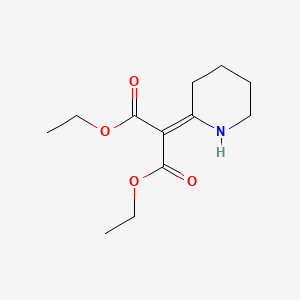
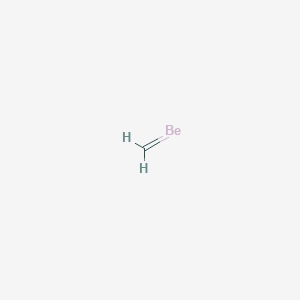
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

